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Compound of Interest

Compound Name:
2-Amino-n-(2-

chlorophenyl)acetamide

Cat. No.: B15047539 Get Quote

Executive Summary
2-Amino-N-(2-chlorophenyl)acetamide (CAS: 14417-75-5; HCl salt: 1224155-54-7), often

referred to as N-(2-chlorophenyl)glycinamide, is a critical bifunctional building block in

medicinal chemistry. It serves as a "privileged scaffold" precursor, enabling the rapid assembly

of pharmacologically active heterocycles, including 1,4-benzodiazepines, quinazolin-4-ones,

and piperazine-2,5-diones.

Its structural value lies in the ortho-chloro substituent, which provides steric bulk to restrict

conformational rotation (enhancing receptor binding selectivity) and metabolic stability against

amidases. This guide details the synthesis, quality control, and downstream applications of this

intermediate, moving beyond basic recipes to industrial-grade process understanding.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Property Specification

IUPAC Name 2-Amino-N-(2-chlorophenyl)acetamide

Common Synonyms
Glycine 2-chloroanilide; N-(2-

Chlorophenyl)glycinamide

CAS Number
14417-75-5 (Free Base) / 1224155-54-7 (HCl

Salt)

Molecular Formula C₈H₉ClN₂O

Molecular Weight 184.62 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa (Calc) ~7.8 (Amine), ~14.5 (Amide)

Melting Point 120–124 °C (Free base)

Synthetic Pathways & Process Optimization
The industrial preparation of 2-Amino-N-(2-chlorophenyl)acetamide typically follows a two-

step sequence: Chloroacetylation followed by Amination.

Step 1: Chloroacetylation (The Electrophilic Attack)
The reaction of 2-chloroaniline with chloroacetyl chloride is highly exothermic. Control of

temperature and acid scavenging is critical to prevent bis-acylation.

Reagents: 2-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ or Et₃N (1.2 eq).

Solvent: Dichloromethane (DCM) or Toluene.

Mechanism: Nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the

carbonyl carbon of the acid chloride.
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Critical Control Point (CCP): Maintain temperature <10°C during addition to minimize

formation of the N,N-bis(chloroacetyl) impurity.

Step 2: Amination (The Nucleophilic Substitution)
Converting the alkyl chloride to a primary amine requires avoiding over-alkylation (formation of

secondary/tertiary amines).

Method A (Direct Ammonolysis): Excess aqueous ammonia (NH₄OH) in methanol.

Pros: Cheap.[1]

Cons: Risk of dimer formation (secondary amine impurity).

Method B (Delépine Reaction - Recommended for Purity):

React intermediate with Hexamethylenetetramine (HMTA) in CHCl₃ to form the quaternary

salt.

Acid hydrolysis (HCl/EtOH) to release the primary amine.

Advantage: exclusively yields primary amine.

Visualized Workflow (DOT Diagram)
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Caption: Divergent synthesis pathways highlighting the Delépine reaction (Path B) for superior

purity control.
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Downstream Pharmaceutical Applications[6][8][9]
This intermediate is not merely a final product but a branching point for several heterocyclic API

classes.

1,4-Benzodiazepine Synthesis
While classic benzodiazepines (like Diazepam) use 2-aminobenzophenone, the glycinamide

scaffold allows for the synthesis of peptide-mimetic benzodiazepines.

Mechanism: Cyclization occurs via intramolecular condensation if an electrophilic center (like

a carbonyl or imidate) is introduced at the ortho-position of the aniline ring.

Quinazolinone Derivatives
Reacting 2-Amino-N-(2-chlorophenyl)acetamide with aldehydes followed by oxidative

cyclization yields 1,2-dihydroquinazolin-4(3H)-ones, a scaffold found in anticonvulsants and

anticancer agents.

Piperazine-2,5-diones (Diketopiperazines)
Self-condensation or reaction with another amino acid derivative yields diketopiperazines. The

2-chlorophenyl group acts as a rigid hydrophobic anchor, improving the membrane permeability

of these peptidomimetics.

Reaction Network Diagram
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Caption: The "Privileged Scaffold" utility of the intermediate in generating diverse heterocyclic

libraries.

Quality Control & Analytical Standards
Trustworthiness in pharmaceutical intermediates relies on rigorous impurity profiling.

Key Impurities to Monitor
2-Chloroaniline (Starting Material): Genotoxic impurity. Must be controlled to <10 ppm if used

in late-stage synthesis.

2-Chloro-N-(2-chlorophenyl)acetamide: Unreacted intermediate from Step 1.

Dimer Impurity: Resulting from the reaction of the product amine with a second molecule of

chloroacetyl chloride intermediate.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 20 minutes.

Detection: UV @ 240 nm (Aniline absorption max).

Handling & Safety (HSE)
Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

Storage: Hygroscopic (especially as HCl salt). Store under inert atmosphere

(Nitrogen/Argon) at 2–8°C.

Incompatibility: Strong oxidizing agents. The primary amine is sensitive to CO₂ (carbamate

formation) upon prolonged air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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